![molecular formula C32H21N3 B14164800 9-[4-Phenyl-2-(pyridin-2-YL)quinolin-6-YL]-9H-carbazole CAS No. 928013-98-3](/img/structure/B14164800.png)
9-[4-Phenyl-2-(pyridin-2-YL)quinolin-6-YL]-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-[4-Phenyl-2-(pyridin-2-YL)quinolin-6-YL]-9H-carbazole is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound features a unique structure that combines carbazole, quinoline, and pyridine moieties, making it an interesting subject for various scientific studies. The presence of these heterocyclic rings endows the compound with distinct chemical and physical properties, which can be exploited in various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-Phenyl-2-(pyridin-2-YL)quinolin-6-YL]-9H-carbazole typically involves multi-step reactions that include the formation of intermediate compounds. One common method involves the use of hetaryl ureas and alcohols to produce substituted carbamates. This catalyst-free synthesis is environmentally friendly and yields a wide range of substituted carbamates with electron-donating and electron-withdrawing groups in the azine rings .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of eco-friendly solvents and catalysts, are likely to be applied to scale up the synthesis process. The use of microwave and ultraviolet irradiation-promoted synthesis could also be explored to enhance the efficiency and yield of the compound .
化学反応の分析
Types of Reactions
9-[4-Phenyl-2-(pyridin-2-YL)quinolin-6-YL]-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of multiple reactive sites in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially hydrogenated derivatives .
科学的研究の応用
Chemistry
In chemistry, 9-[4-Phenyl-2-(pyridin-2-YL)quinolin-6-YL]-9H-carbazole is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The compound’s heterocyclic structure makes it a candidate for biological and medicinal research. It may exhibit various biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. Researchers are investigating its potential as a therapeutic agent for various diseases .
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronic devices .
作用機序
The mechanism of action of 9-[4-Phenyl-2-(pyridin-2-YL)quinolin-6-YL]-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research .
類似化合物との比較
Similar Compounds
2-Pyridin-2-YL-quinoline-4-carboxylic acid: Another compound with a quinoline and pyridine moiety, but with different functional groups.
Quinolinyl-pyrazoles: Compounds that combine quinoline and pyrazole rings, exhibiting different pharmacological properties
Uniqueness
9-[4-Phenyl-2-(pyridin-2-YL)quinolin-6-YL]-9H-carbazole is unique due to its combination of carbazole, quinoline, and pyridine rings. This structure provides a distinct set of chemical and physical properties that are not found in other similar compounds.
特性
CAS番号 |
928013-98-3 |
|---|---|
分子式 |
C32H21N3 |
分子量 |
447.5 g/mol |
IUPAC名 |
9-(4-phenyl-2-pyridin-2-ylquinolin-6-yl)carbazole |
InChI |
InChI=1S/C32H21N3/c1-2-10-22(11-3-1)26-21-30(29-14-8-9-19-33-29)34-28-18-17-23(20-27(26)28)35-31-15-6-4-12-24(31)25-13-5-7-16-32(25)35/h1-21H |
InChIキー |
ZVFOKMPVYJSTMX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64)C7=CC=CC=N7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5R)-3-amino-13-(hydroxymethyl)-5-methoxy-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-9,12,13,14-tetrol](/img/structure/B14164722.png)
![6-{(2E)-2-[1-(5-bromothiophen-2-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14164723.png)
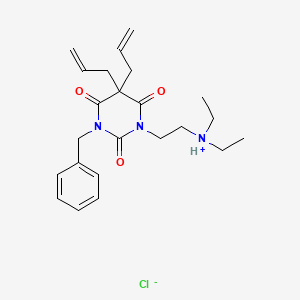
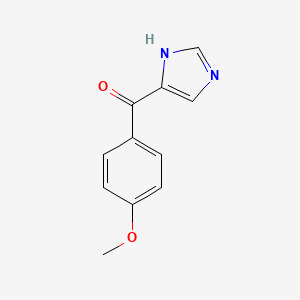
![N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B14164731.png)
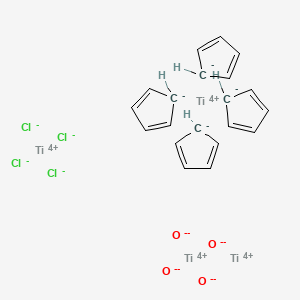
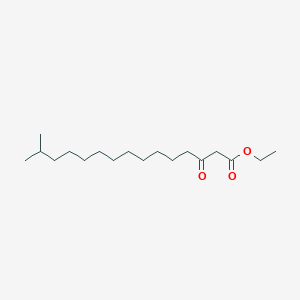
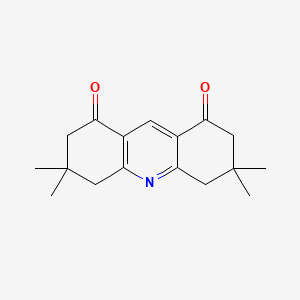
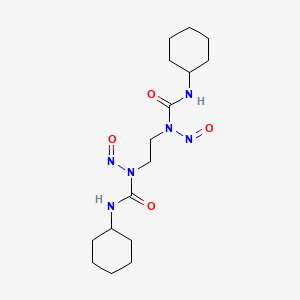
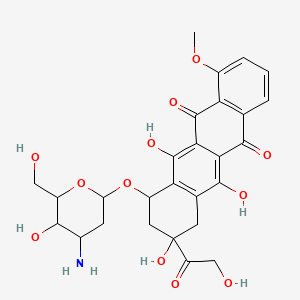
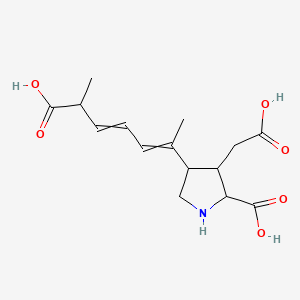
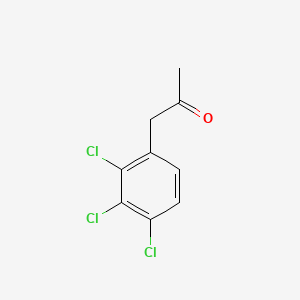
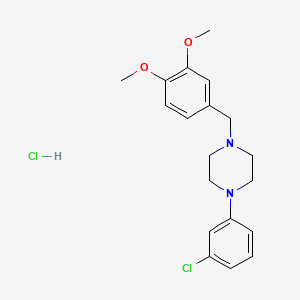
![Tert-butyl 1-benzyl-2,3,3a,4,5,6a-hexahydropyrrolo[2,3-b]pyrrole-6-carboxylate](/img/structure/B14164794.png)
